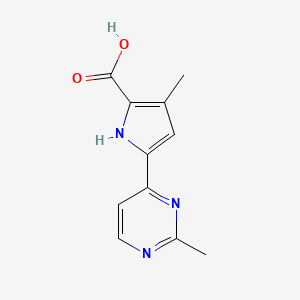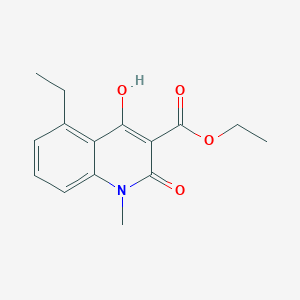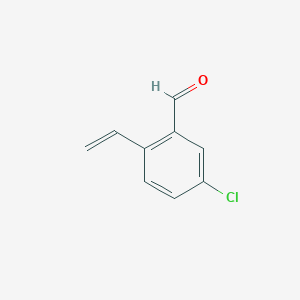
5-Chloro-2-vinylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-vinylbenzaldehyde is an organic compound with the molecular formula C9H7ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a vinyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-vinylbenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation of 5-chlorobenzaldehyde with acetone under basic conditions, followed by a dehydration step to introduce the vinyl group. Another method involves the Suzuki-Miyaura coupling of 5-chloro-2-bromobenzaldehyde with vinylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The Claisen-Schmidt condensation and Suzuki-Miyaura coupling are both scalable processes that can be adapted for industrial use. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Chloro-2-vinylbenzoic acid.
Reduction: 5-Chloro-2-vinylbenzyl alcohol.
Substitution: 5-Methoxy-2-vinylbenzaldehyde (when using sodium methoxide).
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-vinylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It can be used as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-vinylbenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methylbenzaldehyde: Similar structure but with a methyl group instead of a vinyl group.
2-Vinylbenzaldehyde: Lacks the chlorine substitution at the 5-position.
5-Chloro-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a vinyl group.
Uniqueness
5-Chloro-2-vinylbenzaldehyde is unique due to the presence of both a chlorine atom and a vinyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound for various applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C9H7ClO |
|---|---|
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
5-chloro-2-ethenylbenzaldehyde |
InChI |
InChI=1S/C9H7ClO/c1-2-7-3-4-9(10)5-8(7)6-11/h2-6H,1H2 |
InChI-Schlüssel |
KBGONYHRPOVZMI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=C(C=C1)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


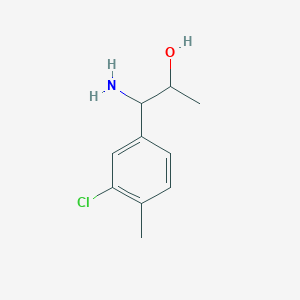
![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13028000.png)
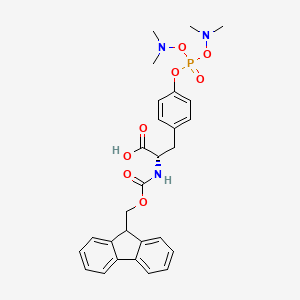
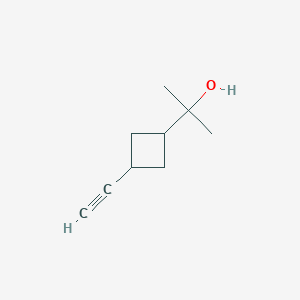
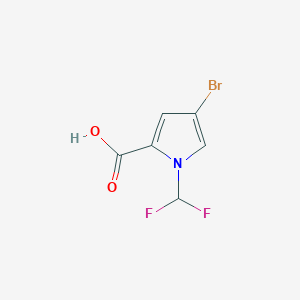
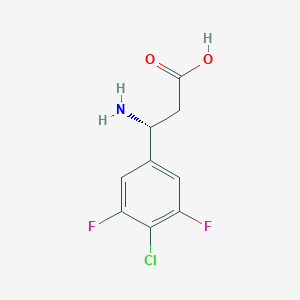
![(1R,3S,4S)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13028039.png)
![cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine](/img/structure/B13028044.png)
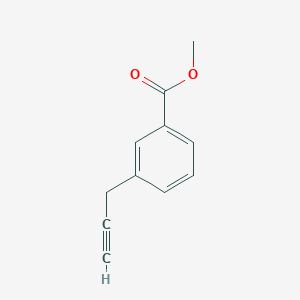
![(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate](/img/structure/B13028054.png)

